3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine
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Overview
Description
3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine is a complex organic compound that features a pyridine ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The pyridine and imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyridine and imidazole derivatives.
Scientific Research Applications
3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways . The sulfur atom can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine is unique due to its combination of a pyridine ring with an imidazole moiety and a sulfur-containing side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
92771-59-0 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[2-(2-methoxyethylsulfanyl)-5-phenyl-1H-imidazol-4-yl]pyridine |
InChI |
InChI=1S/C17H17N3OS/c1-21-10-11-22-17-19-15(13-6-3-2-4-7-13)16(20-17)14-8-5-9-18-12-14/h2-9,12H,10-11H2,1H3,(H,19,20) |
InChI Key |
SRJQNAISXFQAKD-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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